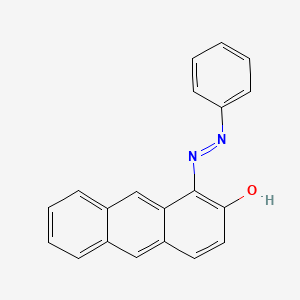

1-Phenylazo-2-anthrol

Description

BenchChem offers high-quality 1-Phenylazo-2-anthrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylazo-2-anthrol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

36368-30-6 |

|---|---|

Molecular Formula |

C20H14N2O |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

1-phenyldiazenylanthracen-2-ol |

InChI |

InChI=1S/C20H14N2O/c23-19-11-10-16-12-14-6-4-5-7-15(14)13-18(16)20(19)22-21-17-8-2-1-3-9-17/h1-13,23H |

InChI Key |

NKHIVBNTVULCLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC4=CC=CC=C4C=C32)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenylazo-2-anthrol (Sudan I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 1-phenylazo-2-anthrol, more commonly known as 1-phenylazo-2-naphthol or Sudan I. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.

Chemical Structure and Properties

1-Phenylazo-2-naphthol is a synthetic azo dye characterized by a phenyl group linked to a naphthalene ring system through an azo bridge (-N=N-). The presence of the hydroxyl group on the naphthalene ring and the extended conjugation of the molecule are key to its chemical and physical properties.

Chemical Structure:

Table 1: Physicochemical Properties of 1-Phenylazo-2-naphthol

| Property | Value | References |

| IUPAC Name | 1-(phenyldiazenyl)naphthalen-2-ol | [1] |

| Synonyms | Sudan I, C.I. Solvent Yellow 14, 1-Phenylazo-2-naphthol | [1] |

| CAS Number | 842-07-9 | [1] |

| Molecular Formula | C₁₆H₁₂N₂O | [1] |

| Molar Mass | 248.28 g/mol | [1] |

| Appearance | Orange-red solid, dark reddish-yellow leaflets or orange powder | [1] |

| Melting Point | 131-134 °C | [2] |

| Boiling Point | >100 °C (sublimes) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, chloroform, oils, and fats. | [2] |

| UV-Vis λmax | 300-450 nm in ethanol |

Synthesis and Purification

The synthesis of 1-phenylazo-2-naphthol is a classic example of an azo coupling reaction, which involves two main stages: diazotization of an aromatic amine and the subsequent coupling with a coupling agent.

Experimental Protocol: Synthesis

This protocol is a compilation from various cited sources providing a standard laboratory procedure for the synthesis of 1-phenylazo-2-naphthol.[2][3][4][5][6][7]

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol (β-naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled water

-

Ice

Procedure:

Part A: Diazotization of Aniline

-

In a 250 mL beaker, dissolve 10 mL of aniline in 16 mL of concentrated HCl.

-

Cool the resulting aniline hydrochloride solution to 0-5 °C in an ice bath.

-

In a separate beaker, prepare a solution of 16 g of sodium nitrite in cold water.

-

Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously. This will form the benzenediazonium chloride solution.

Part B: Azo Coupling

-

In a separate 250 mL beaker, prepare a solution of 16 g of 2-naphthol in 180 mL of 10% aqueous NaOH solution.

-

Cool this solution to 10 °C in an ice bath.

-

Slowly add the cold benzenediazonium chloride solution from Part A to the 2-naphthol solution with constant stirring, while maintaining the temperature between 0-5 °C.

-

A red-orange precipitate of 1-phenylazo-2-naphthol will form.

-

Allow the reaction to proceed for 10-30 minutes with continuous stirring.[5]

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude 1-phenylazo-2-naphthol

-

Ethanol or Glacial Acetic Acid

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash it with cold water to remove any unreacted salts and other water-soluble impurities.

-

Transfer the crude solid to a beaker and add a minimal amount of hot ethanol or glacial acetic acid to dissolve the solid completely.[8]

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified 1-phenylazo-2-naphthol crystals. The expected yield is approximately 13.46 g.

Diagram 1: Synthesis Workflow of 1-Phenylazo-2-naphthol

Caption: Workflow for the synthesis and purification of 1-phenylazo-2-naphthol.

Biological Activities and Signaling Pathways

1-Phenylazo-2-naphthol is classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is possibly carcinogenic to humans.[9] Its biological activity is primarily linked to its metabolic activation into reactive species that can damage cellular macromolecules, including DNA.

Metabolic Activation and Genotoxicity

The carcinogenicity of 1-phenylazo-2-naphthol is not due to the compound itself but rather its metabolic products. The primary pathway for its bioactivation involves oxidation by cytochrome P450 (CYP) enzymes and peroxidases.[9]

CYP-Mediated Metabolism:

-

CYP1A1 has been identified as the primary human CYP enzyme responsible for the metabolism of 1-phenylazo-2-naphthol.[9]

-

Oxidation by CYP1A1 can lead to the formation of C-hydroxylated metabolites, which is a detoxification pathway.

-

However, CYP1A1 can also catalyze the formation of a highly reactive benzenediazonium ion . This electrophilic intermediate can covalently bind to DNA, forming DNA adducts .[10]

Peroxidase-Mediated Metabolism:

-

Peroxidases, found in tissues such as the liver and urinary bladder, can also metabolize 1-phenylazo-2-naphthol through a one-electron oxidation mechanism.

-

This process generates free radical species that can also react with DNA to form adducts.[11]

DNA Adduct Formation:

-

The formation of DNA adducts is a critical step in the initiation of carcinogenesis. These adducts can lead to mutations during DNA replication if not repaired.

-

A major DNA adduct formed from the benzenediazonium ion has been identified as 8-(phenylazo)guanine .[10]

-

The peroxidase-mediated pathway can lead to the formation of other adducts, with the primary target being guanosine residues in DNA and RNA.[11]

Diagram 2: Metabolic Activation and Genotoxicity of 1-Phenylazo-2-naphthol

Caption: Metabolic activation pathways of 1-phenylazo-2-naphthol leading to genotoxicity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 1-phenylazo-2-naphthol, with varying results.

-

Antibacterial Activity: Some studies have reported antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[12][13]

-

Antifungal Activity: One study found no antifungal activity against Sclerotium rolfsii.[14]

The antimicrobial activity appears to be modest and may depend on the specific microbial strain and testing methodology.

Table 2: Antimicrobial Activity of 1-Phenylazo-2-naphthol

| Microorganism | Assay Type | Result | Concentration | Reference |

| Staphylococcus aureus | Cup Plate Method | Zone of Inhibition | Not specified | [5] |

| Escherichia coli | Cup Plate Method | Zone of Inhibition | Not specified | [5] |

| Staphylococcus aureus | Agar Diffusion | 0.4 mm inhibition | Raw sample | [12] |

| Escherichia coli | Agar Diffusion | 0.4 mm inhibition | Raw sample | [12] |

| Aspergillus fumigatus | Agar Diffusion | Resistant | Up to 200 µg/mL | [12] |

| Sclerotium rolfsii | Broth Dilution | No inhibition | Up to 100 mg/mL | [14] |

Experimental Protocols for Biological Assays

The following are generalized protocols for key assays used to evaluate the biological activity of 1-phenylazo-2-naphthol. Researchers should consult the specific literature for detailed parameters used in studies of this compound.

Genotoxicity Assessment: Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[1][15][16][17][18][19]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

General Protocol:

-

Cell Treatment: Treat a cell line (e.g., HepG2 human hepatoma cells) with various concentrations of 1-phenylazo-2-naphthol (e.g., 25-100 µM) for a specified duration.[15]

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure tail length, tail intensity, and tail moment.

Genotoxicity Assessment: In Vitro Micronucleus Test

The micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound.[15][20][21][22][23][24]

Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.

General Protocol:

-

Cell Treatment: Treat a suitable cell line (e.g., HepG2 or CHO cells) with various concentrations of 1-phenylazo-2-naphthol for a period that allows for at least one cell division.[15]

-

Cytokinesis Block: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Using a microscope, score the frequency of micronuclei in a large number of binucleated cells (e.g., 1000-2000 cells) for each treatment group.

Oxidative Stress Assessment: ROS Production Assay

This assay measures the intracellular generation of reactive oxygen species (ROS), which can be an indicator of oxidative stress induced by a test compound.[15][25][26][27]

Principle: A cell-permeable, non-fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA), is taken up by cells. Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

General Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2) in a multi-well plate and allow them to adhere. Treat the cells with different concentrations of 1-phenylazo-2-naphthol.

-

Probe Loading: Remove the treatment medium and incubate the cells with H₂DCF-DA solution in the dark.

-

Fluorescence Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.

Diagram 3: Experimental Workflow for Biological Assays

Caption: General workflow for key biological assays to evaluate 1-phenylazo-2-naphthol.

Conclusion

1-Phenylazo-2-naphthol (Sudan I) is a well-characterized azo dye with significant biological activities. Its synthesis is straightforward, but its use is limited due to its classification as a potential human carcinogen. The genotoxicity of this compound is primarily due to its metabolic activation by CYP1A1 and peroxidases, leading to the formation of reactive intermediates that form DNA adducts. While some antimicrobial activity has been reported, it is not a primary characteristic of this molecule. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the chemical and biological properties of 1-phenylazo-2-naphthol and related azo compounds. Further research into the specific mechanisms of its biological activities and the development of safer analogues remains an area of interest.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Synthesizing 1-Phenylazo-2-Naphtol Lab Report - 1448 Words | Cram [cram.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. m.youtube.com [m.youtube.com]

- 7. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Sudan I is a potential carcinogen for humans: evidence for its metabolic activation and detoxication by human recombinant cytochrome P450 1A1 and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of CYP1A1-mediated oxidation of carcinogenic azo dye Sudan I and its binding to DNA by cytochrome b5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 32P-postlabeling analysis of adducts formed from 1-phenylazo-2-hydroxynaphthalene (Sudan I, Solvent Yellow 14) with DNA and homopolydeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol [ideas.repec.org]

- 13. sphinxsai.com [sphinxsai.com]

- 14. View of Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 15. Sudan I induces genotoxic effects and oxidative DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 21stcenturypathology.com [21stcenturypathology.com]

- 17. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. criver.com [criver.com]

- 23. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 24. x-cellr8.com [x-cellr8.com]

- 25. Inhibition of Sudan I genotoxicity in human liver-derived HepG2 cells by the antioxidant hydroxytyrosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. jabonline.in [jabonline.in]

- 27. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Phenylazo-2-naphthol in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "1-phenylazo-2-anthrol" did not yield specific results. Based on the prevalence of information for a structurally similar compound, this guide focuses on 1-phenylazo-2-naphthol , also known as Sudan I . It is highly probable that this is the compound of interest.

Introduction

1-Phenylazo-2-naphthol (Sudan I) is a synthetic azo dye characterized by its vibrant orange-red color. It belongs to the family of diazo compounds, which are widely used as colorants in various industries. The solubility and stability of this compound in organic solvents are critical parameters that influence its application, formulation, and potential toxicological profile. This technical guide provides a comprehensive overview of the available data on the solubility of 1-phenylazo-2-naphthol in several organic solvents and outlines its stability characteristics. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own quantitative assessments.

Solubility of 1-Phenylazo-2-naphthol

Quantitative Solubility Data

The following table presents the known quantitative solubility data for 1-phenylazo-2-naphthol.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 30 | 0.5[1][2][3][4] |

Qualitative Solubility in Organic Solvents

The following table summarizes the qualitative solubility of 1-phenylazo-2-naphthol in various organic solvents as reported in the literature.

| Solvent | Solubility Description |

| Acetone | Soluble[1][3] |

| Benzene | Soluble[3][5] |

| Carbon Disulfide | Soluble[3][5] |

| DMSO | Slightly Soluble[4] |

| Ethanol | Slightly Soluble[1][3] |

| Ether | Soluble[3] |

| Ethyl Acetate | Slightly Soluble[4] |

| Grease and Mineral Oil | Soluble[3] |

| Methanol | Soluble |

| Toluene | Soluble |

Stability of 1-Phenylazo-2-naphthol

The stability of 1-phenylazo-2-naphthol is crucial for its storage, handling, and application. The primary factor affecting its stability is its incompatibility with strong oxidizing agents[1][3][5]. Thermal decomposition can lead to the release of toxic nitrogen oxide fumes[3][5].

General Stability Profile

-

Chemical Incompatibility: Incompatible with strong oxidizing agents[1][3][5].

-

Thermal Stability: Decomposes upon heating, releasing toxic fumes[3][5].

-

Storage: Should be stored in a dry, well-ventilated area at room temperature[2][3][4].

Further quantitative studies are required to determine the degradation kinetics of 1-phenylazo-2-naphthol in various organic solvents under specific conditions such as exposure to UV light and elevated temperatures.

Experimental Protocols

This section provides detailed methodologies for the quantitative determination of solubility and the assessment of the stability of 1-phenylazo-2-naphthol in organic solvents.

Protocol for Quantitative Solubility Determination

This protocol outlines the isothermal shake-flask method, a common technique for determining the solubility of a solid in a liquid.

4.1.1. Materials

-

1-Phenylazo-2-naphthol (analytical standard)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, toluene)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

4.1.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of 1-phenylazo-2-naphthol to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and excess solid remains.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a specific speed and temperature to facilitate phase separation.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/cooled pipette to match the equilibration temperature. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of 1-phenylazo-2-naphthol in the diluted solution using a validated UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility (S) in g/L using the following formula:

S (g/L) = (C × D × V) / m

Where:

-

C is the concentration of the diluted solution (g/L) determined by UV-Vis spectrophotometry.

-

D is the dilution factor.

-

V is the volume of the volumetric flask (L).

-

m is the mass of the aliquot of the saturated solution taken.

-

Protocol for Stability Assessment

This protocol describes a method to assess the stability of 1-phenylazo-2-naphthol in an organic solvent under specific stress conditions (e.g., UV light, elevated temperature).

4.2.1. Materials

-

1-Phenylazo-2-naphthol

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Controlled temperature chamber with UV irradiation source (for photostability)

-

Thermostatic oven (for thermal stability)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (for photostability)

4.2.2. Procedure

-

Solution Preparation: Prepare a stock solution of 1-phenylazo-2-naphthol in the selected organic solvent of a known concentration.

-

Stress Conditions:

-

Photostability: Transfer the solution to quartz cuvettes and expose them to a controlled UV light source for specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). A control sample should be kept in the dark at the same temperature.

-

Thermal Stability: Place sealed vials of the solution in a thermostatic oven at a specific temperature (e.g., 40 °C, 60 °C, 80 °C) for different time intervals. A control sample should be stored at a reference temperature (e.g., 4 °C).

-

-

Sample Analysis: At each time point, withdraw an aliquot of the solution and measure its absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

-

Data Analysis: Plot the percentage of remaining 1-phenylazo-2-naphthol (calculated from the absorbance values relative to the initial time point) as a function of time. This will provide an indication of the degradation rate. For a more detailed analysis, the degradation kinetics can be determined by fitting the data to appropriate kinetic models (e.g., zero-order, first-order, second-order).

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of 1-phenylazo-2-naphthol.

Logical Relationship in Stability Assessment

Caption: Logical flow for assessing the stability of 1-phenylazo-2-naphthol.

References

A Technical Guide to the Research Applications of Anthrol- and Anthrone-Based Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the burgeoning research applications for azo dyes functionalized with anthrol and anthrone moieties. These compounds, characterized by the vibrant chromophoric azo group (-N=N-) linked to an anthracene-derived core, exhibit a unique combination of photophysical, chemical, and biological properties. This guide details their synthesis, mechanisms of action, and potential uses in cutting-edge research fields, supported by experimental data and protocols.

Core Synthesis Pathway: Diazotization and Azo Coupling

The foundational method for creating anthrol- and anthrone-based azo dyes is a two-step process involving diazotization followed by an azo coupling reaction.[1] This versatile synthesis allows for a wide variety of derivatives by modifying either the amine or the coupling component.[2][3]

A common synthesis protocol is adapted from methodologies found in the literature.[4][5][6]

-

Diazotization of Aromatic Amine:

-

Dissolve the selected aromatic amine (1 equivalent) in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1 equivalent) dropwise, maintaining the temperature below 5 °C with constant stirring.

-

Continue stirring for an additional 2-3 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.[4]

-

-

Preparation of Coupling Solution:

-

Dissolve anthrone or a substituted anthrol (1 equivalent) in an aqueous solution of sodium hydroxide (~10%) to form the corresponding phenoxide salt.[5]

-

Cool this solution thoroughly in an ice-water bath.

-

-

Azo Coupling Reaction:

-

Isolation and Purification:

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 10-15 minutes to ensure the reaction goes to completion.

-

Collect the crude dye precipitate by vacuum filtration, washing it with a small amount of cold water.[4]

-

Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[6]

-

References

- 1. zienjournals.com [zienjournals.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cuhk.edu.hk [cuhk.edu.hk]

- 5. bohrium.com [bohrium.com]

- 6. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of 1-phenylazo-2-anthrol

Disclaimer: The request specified "1-phenylazo-2-anthrol." However, extensive database searches yielded no compound with this name. The chemical literature is rich with information on the structurally similar and commonly researched azo dye, 1-phenylazo-2-naphthol , also known as Sudan I . It is highly probable that this was the intended compound of interest. The following technical guide pertains to 1-phenylazo-2-naphthol.

This guide provides an in-depth overview of 1-phenylazo-2-naphthol, including its chemical identifiers, synthesis protocols, and metabolic pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

1-Phenylazo-2-naphthol is a synthetic azo dye with the appearance of dark reddish-yellow leaflets or an orange powder[1][2]. It is insoluble in water but soluble in organic solvents like ethanol and acetone[2].

| Identifier | Value | Source |

| CAS Number | 842-07-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₂N₂O | [1][3][4][5] |

| Molecular Weight | 248.28 g/mol | [1][4] |

| IUPAC Name | 1-phenyldiazenylnaphthalen-2-ol | [3] |

| Synonyms | Sudan I, C.I. Solvent Yellow 14 | [1][2][3][4] |

| Melting Point | 131-133 °C | |

| EC Number | 212-668-2 | [1][3] |

Experimental Protocols: Synthesis of 1-Phenylazo-2-naphthol

The synthesis of 1-phenylazo-2-naphthol is a classic example of a two-step process involving a diazotization reaction followed by an azo coupling reaction[6][7].

Step 1: Diazotization of Aniline

This step involves the conversion of a primary aromatic amine (aniline) into a diazonium salt using nitrous acid. The reaction must be conducted at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt[8].

-

Dissolve aniline (5 g) in a solution of concentrated hydrochloric acid (16 mL) and water (16 mL) in a conical flask[6].

-

Cool the resulting aniline hydrochloride solution in an ice bath to 0-5 °C.

-

Separately, prepare a solution of sodium nitrite (4 g) in water (20 mL)[6].

-

Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously. This results in the formation of the phenyldiazonium chloride solution[6][7].

Step 2: Azo Coupling Reaction

The diazonium salt is a weak electrophile that reacts with an activated aromatic compound, in this case, 2-naphthol (also known as β-naphthol), to form the azo compound[7].

-

Prepare a solution of 2-naphthol by dissolving 7.8 g of the compound in 45 mL of a 10% sodium hydroxide (NaOH) solution[6].

-

Cool this solution to 5 °C in an ice bath[6].

-

Slowly add the cold phenyldiazonium chloride solution from Step 1 to the chilled 2-naphthol solution with continuous stirring[6].

-

A reddish-orange precipitate of 1-phenylazo-2-naphthol will form[6].

-

Allow the mixture to stand for 10-15 minutes in the ice bath to ensure complete precipitation[9].

-

Filter the resulting solid product, wash it with water, and allow it to air-dry[8][10].

Purification: Recrystallization

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain brick-red crystalline leaflets[1][10].

Metabolic Pathway and Genotoxicity

1-Phenylazo-2-naphthol (Sudan I) is classified as a Category 3 carcinogen by the IARC and is known to induce malignancies in the liver and urinary bladder of rodents[11]. Its carcinogenicity is linked to its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP1A1, and peroxidases[11]. The oxidative metabolism of Sudan I leads to the formation of reactive intermediates that can covalently bind to DNA, forming DNA adducts and leading to genotoxicity[11].

The primary pathway for this bio-activation involves the CYP1A1-catalyzed formation of a benzenediazonium cation. This cation is a reactive electrophile that can react with nucleophilic sites on DNA bases, with the predominant adduct being 8-(phenylazo)guanine[11]. Sudan I is also a potent inducer of the CYP1A1 enzyme, which means it can enhance its own metabolic activation, thereby increasing its carcinogenic potential[11].

Caption: Metabolic activation and genotoxicity pathway of 1-phenylazo-2-naphthol (Sudan I).

References

- 1. 1-(Phenylazo)-2-naphthol | 842-07-9, 1-(Phenylazo)-2-naphthol Formula - ECHEMI [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. 1-(Phenylazo)-2-naphthol | C16H12N2O | CID 13297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. スダンI - 1-(フェニルアゾ)-2-ナフトール, ソルベントイエロー14 [sigmaaldrich.com]

- 5. 2-Naphthalenol, 1-(phenylazo)- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesizing 1-Phenylazo-2-Naphtol Lab Report - 1448 Words | Cram [cram.com]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. prezi.com [prezi.com]

- 11. Enzymes oxidizing the azo dye 1-phenylazo-2-naphthol (Sudan I) and their contribution to its genotoxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Genotoxicity and Carcinogenicity of Phenylazo Compounds

For Researchers, Scientists, and Drug Development Professionals

Phenylazo compounds, a class of chemicals characterized by the presence of an azo bond (-N=N-) connecting two aromatic rings, are widely used as colorants in various industries, including textiles, printing, and cosmetics. However, concerns regarding their potential genotoxicity and carcinogenicity have led to extensive research into their toxicological profiles. This technical guide provides a comprehensive overview of the current understanding of the DNA-damaging and cancer-causing properties of phenylazo compounds, with a focus on their metabolic activation, mechanisms of action, and the experimental methodologies used for their evaluation.

Core Concepts: Metabolic Activation is Key to Genotoxicity

The genotoxicity and carcinogenicity of many phenylazo compounds are not inherent to the parent molecules themselves but arise from their metabolic activation into reactive intermediates. This bioactivation is primarily carried out by two main enzyme systems: the cytochrome P450 (CYP) monooxygenases and peroxidases.

Cytochrome P450-Mediated Activation: The CYP1A1 enzyme, in particular, plays a crucial role in the oxidative metabolism of several phenylazo compounds, such as Sudan I.[1] This process can lead to the formation of highly reactive species, including the benzenediazonium ion.[1] This electrophilic intermediate can then readily react with DNA, forming covalent adducts, with the 8-(phenylazo)guanine adduct being a predominant lesion identified in vitro and in vivo.[1]

Peroxidase-Mediated Activation: In tissues with low CYP activity, such as the urinary bladder, peroxidases can mediate the activation of phenylazo compounds.[2] This pathway involves the generation of radical species from the parent compound, which can also lead to the formation of DNA adducts.[1] For instance, Sudan I radicals generated by peroxidases can react with the -NH2 group of guanosine.[1]

These DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication, a critical initiating event in carcinogenesis.

Quantitative Genotoxicity and Carcinogenicity Data

The following tables summarize quantitative data from various studies on the genotoxicity and carcinogenicity of selected phenylazo compounds. These data are essential for comparative analysis and risk assessment.

Table 1: Genotoxicity of Selected Phenylazo Compounds

| Compound | Assay | Test System | Concentration/Dose | Results | Reference |

| Sudan I | Micronucleus Test (in vitro) | HepG2 cells | 25-100 µM | Dose-dependent increase in micronuclei frequency | [3] |

| Sudan I | Comet Assay (in vitro) | HepG2 cells | 25-100 µM | Dose-dependent increase in DNA migration | [3] |

| Sudan I | Micronucleus Test (in vivo) | Rat bone marrow | Not specified | Significant increase in micronucleated immature erythrocytes | [4] |

| p-Phenylenediamine | Micronucleus Test (in vivo) | Mouse bone marrow | Not specified | No significant increase in micronucleated polychromatic erythrocytes | [5] |

| C.I. Direct Blue 15 | Ames Test | Salmonella typhimurium | Not specified | Mutagenic under conditions favoring azo reduction | [6] |

| 4-Aminoazobenzene | DNA Adducts (in vivo) | Rat liver | Not specified | 3-Methoxy-4-aminoazobenzene produced 20-fold higher adduct levels than 2-methoxy-4-aminoazobenzene | [7] |

Table 2: Carcinogenicity of Selected Phenylazo Compounds in Rodents

| Compound | Species/Strain | Route of Administration | Dose Levels | Target Organs | TD50 (mg/kg/day) | Reference |

| C.I. Direct Blue 15 | F344 Rats (Male) | Drinking water | 0, 1250, 2500, 5000, 10000, 30000 ppm | Skin, Zymbal's gland, liver, intestines, preputial gland | 27.5 | [8] |

| C.I. Direct Blue 15 | F344 Rats (Female) | Drinking water | 0, 630, 1250, 2500, 5000, 10000 ppm | Skin, Zymbal's gland, liver, intestines, clitoral gland, uterus | Not specified | [8] |

| 2,6-Dichloro-p-Phenylenediamine | B6C3F1 Mice (Male) | Feed | 1,000 or 3,000 ppm | Liver (hepatocellular adenomas and carcinomas) | Not specified | [9] |

| 2,6-Dichloro-p-Phenylenediamine | B6C3F1 Mice (Female) | Feed | 1,000 or 3,000 ppm | Liver (hepatocellular carcinomas) | Not specified | [9] |

| N-Phenyl-p-phenylenediamine | F344 Rats | Feed | 600 and 1,200 ppm | Not carcinogenic under study conditions | Not applicable | [10] |

| N-Phenyl-p-phenylenediamine | B6C3F1 Mice | Feed | 2,500 and 5,000 ppm (males), 5,000 and 10,000 ppm (females) | Not carcinogenic under study conditions | Not applicable | [10] |

| 4-Dimethylaminoazobenzene | Newborn Mice (Male) | Subcutaneous injection | Not specified | Liver tumors | Not specified | [11] |

| 4-Dimethylaminoazobenzene | Dogs | Oral | Not specified | Urinary bladder (papilloma) | Not specified | [11] |

| Oil Orange SS | Mice | Diet | Not specified | Intestinal tumors | Not specified | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the genotoxicity of phenylazo compounds.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect mutagens. The following protocol is a general guideline based on OECD Test Guideline 471.

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer like Aroclor 1254. This allows for the detection of pro-mutagens that require metabolic activation.

-

Procedure:

-

A fresh overnight culture of the bacterial strain is prepared.

-

In a test tube, the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition) are mixed with molten top agar.

-

The mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss). The following is a general protocol based on OECD Test Guideline 487, often performed using Chinese Hamster Ovary (CHO) cells.[5][13]

-

Cell Line: CHO-K1 cells are a commonly used cell line for this assay.

-

Treatment:

-

Cells are seeded in culture plates and allowed to attach.

-

The cells are then exposed to the test compound at various concentrations, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

-

After the exposure period, the treatment medium is removed, and fresh medium is added.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

-

Harvesting and Staining:

-

Cells are harvested and fixed.

-

The cell suspension is dropped onto microscope slides.

-

The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

-

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Alkaline Comet Assay

The alkaline comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. The following is a general protocol based on OECD Test Guideline 489.[14][15][16][17][18]

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank containing an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide). The comets are visualized using a fluorescence microscope.

-

Scoring: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. An increase in the percentage of DNA in the tail indicates an increase in DNA damage.

³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts.[6][19][20][21]

-

DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to the test compound. The DNA is then enzymatically digested to deoxyribonucleoside 3'-monophosphates.

-

Adduct Enrichment: The adducted nucleotides are enriched from the bulk of normal nucleotides, often using techniques like nuclease P1 digestion (which dephosphorylates normal nucleotides) or butanol extraction.

-

Radiolabeling: The enriched adducts are then radiolabeled at their 5'-hydroxyl group by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adducts is typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to the total number of nucleotides.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the genotoxicity and carcinogenicity of phenylazo compounds.

Conclusion

The genotoxicity and carcinogenicity of phenylazo compounds are complex processes intrinsically linked to their metabolic activation. Understanding the enzymatic pathways involved, the nature of the resulting DNA adducts, and the quantitative dose-response relationships is critical for assessing the risk these compounds pose to human health. The experimental methodologies outlined in this guide provide the foundational tools for researchers and drug development professionals to evaluate the safety of existing and novel phenylazo compounds. Continued research in this area is essential for refining our understanding of their mechanisms of toxicity and for the development of safer alternatives.

References

- 1. Enzymes oxidizing the azo dye 1-phenylazo-2-naphthol (Sudan I) and their contribution to its genotoxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxidase-mediated reaction of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxynaphthalene with transfer ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sudan I induces genotoxic effects and oxidative DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repeated-dose liver and gastrointestinal tract micronucleus assays with CI Solvent Yellow 14 (Sudan I) using young adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 7. The carcinogenicity of methoxyl derivatives of 4-aminoazobenzene: correlation between DNA adducts and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Orange OT | C17H14N2O | CID 17550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. x-cellr8.com [x-cellr8.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 16. oecd.org [oecd.org]

- 17. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oecd.org [oecd.org]

- 19. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Activation of Azo Dyes: The Primary Instigating Step

An In-depth Technical Guide on the Core Mechanism of Action of Azo Dyes in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms through which azo dyes exert their biological effects. The content delves into the metabolic activation, genotoxicity, induction of oxidative stress, and the perturbation of key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of toxicology, pharmacology, and drug development.

The biological activity of azo dyes is intrinsically linked to their metabolism, which primarily occurs through the reductive cleavage of the azo bond (-N=N-). This biotransformation is catalyzed by azoreductases, enzymes found in the liver and, significantly, in the gut microbiota.[1][2][3] The anaerobic environment of the lower gastrointestinal tract is particularly conducive to the activity of bacterial azoreductases.[2][4]

This reductive cleavage results in the formation of aromatic amines, which are often more toxic and carcinogenic than the parent azo dye.[1][2][3][5][6] These aromatic amines can then be absorbed into the systemic circulation and undergo further metabolic activation, primarily in the liver, through oxidation reactions catalyzed by cytochrome P450 enzymes. This secondary activation can generate highly reactive electrophilic species, such as nitrenium ions, which are capable of interacting with cellular macromolecules.[7]

There are two main types of bacterial azoreductases: flavin-dependent and flavin-free. Flavin-dependent azoreductases, which are more common, utilize flavin mononucleotide (FMN) as a cofactor and NADH or NADPH as an electron donor in a "ping-pong" mechanism to reduce the azo bond.[8]

Experimental Protocol: Determination of Azoreductase Activity

A common method to determine azoreductase activity involves spectrophotometrically monitoring the decrease in absorbance of the azo dye over time.

Materials:

-

Spectrophotometer

-

Cuvettes

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

NADH or NADPH solution (e.g., 0.2 mM)

-

Azo dye substrate solution (e.g., Methyl Red, 0.1 mM)

-

Enzyme extract (purified azoreductase or cell lysate)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADH or NADPH, and the azo dye substrate in a cuvette.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme extract to the cuvette and mix quickly.

-

Immediately begin monitoring the decrease in absorbance at the maximum wavelength (λmax) of the azo dye.

-

Record the absorbance at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).

-

Calculate the rate of decolorization from the linear portion of the absorbance vs. time plot. One unit of azoreductase activity is typically defined as the amount of enzyme required to decolorize 1 µmol of the azo dye per minute.

Genotoxicity and Carcinogenicity: The Role of DNA Adduct Formation

A primary mechanism of azo dye-induced carcinogenicity is their ability to cause DNA damage. The metabolically activated aromatic amines can covalently bind to DNA, forming DNA adducts.[7][9] These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication and, ultimately, the initiation of cancer.[7] The formation of DNA adducts has been observed in various tissues, including the liver and urinary bladder.[9][10]

Two key experimental assays for assessing the genotoxicity of azo dyes are the Ames test for mutagenicity and the comet assay for DNA damage.

Experimental Protocol: Ames Test for Mutagenicity of Azo Dyes

The Ames test is a reverse mutation assay that uses histidine-requiring strains of Salmonella typhimurium to detect the mutagenic potential of a substance. A modified protocol is often required for azo dyes to facilitate their metabolic activation.[11][12][13]

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100)

-

Nutrient broth

-

Minimal glucose agar plates

-

Top agar

-

S9 fraction (from hamster or rat liver)

-

Cofactor solution (containing NADP+, glucose-6-phosphate, and other cofactors)

-

Flavin mononucleotide (FMN)

-

Test azo dye, positive control (e.g., a known mutagen), and negative control (solvent)

Procedure:

-

Preparation of Bacterial Culture: Inoculate the Salmonella tester strain into nutrient broth and incubate overnight at 37°C with shaking.

-

Preparation of S9 Mix: Prepare the S9 mix by combining the S9 fraction with the cofactor solution and FMN. Keep on ice.

-

Plate Incorporation Assay:

-

To a sterile tube, add 2 ml of molten top agar (kept at 45°C).

-

Add 0.1 ml of the bacterial culture.

-

Add 0.1 ml of the test azo dye solution at various concentrations.

-

Add 0.5 ml of the S9 mix (or buffer for experiments without metabolic activation).

-

Vortex briefly and pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[14]

Experimental Protocol: Alkaline Comet Assay for DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[15][16][17][18]

Materials:

-

Microscope slides

-

Normal melting point agarose

-

Low melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

-

Slide Preparation: Coat microscope slides with a layer of normal melting point agarose and allow it to solidify.

-

Embedding Cells: Mix the cell suspension with low melting point agarose at 37°C and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Remove the coverslip and immerse the slides in lysis solution at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for about 20 minutes to allow the DNA to unwind. Then, apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes).

-

Neutralization and Staining: Neutralize the slides with neutralization buffer, and then stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. The damaged DNA will migrate out of the nucleus, forming a "comet" shape. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head using image analysis software.[15][16]

Induction of Oxidative Stress

Azo dyes and their metabolites can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system of the cell.[19][20][21][22] ROS, such as superoxide anions and hydroxyl radicals, can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA.[23]

The cellular response to oxidative stress often involves the activation of the Nrf2-Keap1 signaling pathway.[3][19][20] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.[3][19]

Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[1][2][7][24][25]

Materials:

-

DCFH-DA stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or microplate reader

-

Cells of interest

Procedure:

-

Cell Culture: Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the azo dye at various concentrations for the desired time period. Include positive (e.g., H2O2) and negative controls.

-

Staining:

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess dye.

-

Measurement:

Perturbation of Cellular Signaling Pathways

The cellular damage induced by azo dyes and their metabolites can trigger several key signaling pathways that regulate cell fate, including apoptosis, inflammation, and DNA damage response.

Apoptosis

The accumulation of DNA damage and oxidative stress can lead to programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade that leads to the activation of executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Inflammation (NF-κB Pathway)

Azo dyes and their metabolites can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[21][26][27][28] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Various stimuli, including ROS, can lead to the phosphorylation and subsequent degradation of IκBs. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines and chemokines.[21]

DNA Damage Response (p53 Pathway)

The p53 tumor suppressor protein plays a crucial role in the cellular response to DNA damage.[29][30] In response to genotoxic stress, p53 is stabilized and activated through post-translational modifications.[31][32] Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest (allowing time for DNA repair), senescence, or apoptosis if the damage is too severe to be repaired.[29][32]

Quantitative Data Summary

The following tables summarize quantitative data on the biological effects of various azo dyes.

Table 1: IC50 Values of Azo Dyes

| Azo Dye | Cell Line/Organism | IC50 Value (µM) | Reference |

| Nitrazine yellow | Paracoccidioides brasiliensis Chorismate Synthase | 29 ± 3 | [33] |

| PH011669 | Paracoccidioides brasiliensis Chorismate Synthase | 10 ± 1 | [33] |

Table 2: Kinetic Parameters of Azoreductases with Azo Dye Substrates

| Enzyme | Azo Dye Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| AzoA from Bacillus wakoensis A01 | Orange I | 115 | 0.85 | [4] |

Table 3: Oxidative Stress Markers in Textile Workers Exposed to Azo Dyes

| Parameter | Control Group | Exposed Group (1-10 years) | Exposed Group (11-20 years) | Exposed Group (>20 years) | Reference |

| Nrf2 (ng/mL) | 1.58 ± 0.41 | 1.68 ± 0.37 | 1.92 ± 0.44 | 2.60 ± 0.81 | [3] |

| Total Antioxidant Capacity (TAC) (mM) | 1.50 ± 0.06 | 1.49 ± 0.06 | 1.38 ± 0.05 | 1.30 ± 0.09 | [3] |

| Total Oxidant Status (TOS) (µM H₂O₂ Equiv./L) | 0.11 ± 0.03 | 0.10 ± 0.04 | 0.13 ± 0.03 | 0.19 ± 0.02 | [3] |

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Metabolic activation of azo dyes leading to cellular toxicity.

Caption: The Nrf2-Keap1 pathway activation by azo dye-induced ROS.

Caption: The p53-mediated DNA damage response to azo dye metabolites.

Experimental Workflows

Caption: Workflow for the modified Ames test for azo dye mutagenicity.

Caption: Workflow for the alkaline comet assay to detect DNA damage.

References

- 1. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 2. jove.com [jove.com]

- 3. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 4. Mechanistic and Crystallographic Studies of Azoreductase AzoA from Bacillus wakoensis A01 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azo dyes and human health: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. 21stcenturypathology.com [21stcenturypathology.com]

- 16. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]

- 17. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. content.abcam.com [content.abcam.com]

- 19. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 20. researchgate.net [researchgate.net]

- 21. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aurogene.eu [aurogene.eu]

- 26. Upstream signal transduction of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. youtube.com [youtube.com]

- 30. m.youtube.com [m.youtube.com]

- 31. mdpi.com [mdpi.com]

- 32. Targeting p53 pathways: mechanisms, structures and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Historical Applications of Sudan Dyes in Microscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The visualization of lipids in biological specimens has been a cornerstone of histology and pathology for over a century. Among the earliest and most significant tools for this purpose are the Sudan dyes, a family of fat-soluble lysochromes that have played a pivotal role in advancing our understanding of cellular and tissue lipid distribution. This technical guide delves into the historical applications of Sudan dyes in microscopy, providing a comprehensive overview of their development, the evolution of staining methodologies, and their specific uses in scientific research.

The Dawn of Lipid Staining: A Historical Timeline

The latter half of the 19th century saw a surge in the development of synthetic dyes for the textile industry, many of which were quickly adapted for biological staining. The quest to visualize lipids, which are notoriously difficult to stain with aqueous solutions, led to the exploration of fat-soluble dyes.

| Year of Introduction | Dye | Key Contributor(s) | Significance |

| 1896 | Sudan III | Daddi | First successful use of a synthetic fat-soluble dye for histological lipid staining. |

| 1901 | Sudan IV | Michaelis | Introduced as an improvement over Sudan III, providing a more intense red color. |

| 1926 | Oil Red O | French | Offered a deeper, more vibrant red stain than Sudan III and IV, leading to its widespread adoption. |

| 1935 | Sudan Black B | Lison and Dagnelie | A significant advancement, as it stained a broader range of lipids, including phospholipids, and provided a strong black contrast. |

The Principle of Lysochrome Staining: A Physical Phenomenon

The staining mechanism of Sudan dyes is a physical process rather than a chemical one. These dyes are termed "lysochromes," meaning they are colored substances that are soluble in lipids. The principle of staining is based on differential solubility . The dye is more soluble in the lipid droplets within the tissue than in the solvent in which it is applied. This preferential partitioning of the dye into the intracellular and extracellular lipids results in their selective coloration.

This physical staining mechanism necessitates specific procedural considerations. As lipids are soluble in many organic solvents used in routine paraffin embedding (e.g., xylene, ethanol), historical and modern protocols for Sudan staining are typically performed on frozen sections . This preserves the lipid components in their native state, allowing for accurate visualization.

Key Historical Sudan Dyes: Properties and Applications

The choice of a particular Sudan dye historically depended on the desired color intensity, the specific lipids of interest, and the available methodologies.

Sudan III: The Pioneer

Sudan III was the first of its kind to be used for fat staining.[1] It imparts an orange-red color to neutral fats (triglycerides). While revolutionary for its time, its relatively weak color intensity led to the search for more vibrant alternatives.

Sudan IV: An Improvement in Intensity

Introduced shortly after Sudan III, Sudan IV offered a more intense scarlet-red stain for neutral fats.[2] This made lipid droplets more easily visible under the microscope. However, like Sudan III, its application was primarily limited to neutral triglycerides.

Oil Red O: The New Standard for Red Staining

Oil Red O quickly surpassed Sudan III and Sudan IV in popularity due to its significantly deeper and more brilliant red color.[3][4][5] This enhanced visibility made it the preferred dye for demonstrating neutral fats in a wide range of applications, including the study of fatty changes in tissues and the diagnosis of lipid storage diseases.

Sudan Black B: The Broad-Spectrum Lipid Stain

The introduction of Sudan Black B was a major breakthrough in lipid histochemistry.[6][7][8] Unlike the red Sudan dyes that primarily stain neutral fats, Sudan Black B has a broader specificity, staining a variety of lipids including:

-

Neutral fats (triglycerides)

-

Phospholipids

-

Sterols and sterol esters

This broader specificity made it invaluable for more comprehensive studies of lipid distribution and metabolism. Its intense black color also provided excellent contrast.[8] One of its notable early applications was in hematology for the differentiation of myeloblasts (which contain lipid granules and stain positive) from lymphoblasts (which are negative), aiding in the diagnosis of acute leukemias.[7]

Historical Experimental Protocols

The following sections provide detailed methodologies for key historical Sudan staining techniques. These protocols are presented for historical and informational purposes and reflect the practices of the time.

Daddi's Method for Sudan III (circa 1896)

This early method laid the groundwork for subsequent fat staining techniques.

Reagents:

-

Sudan III Staining Solution: A saturated solution of Sudan III in 70% ethanol.

-

Differentiator: 50-70% ethanol.

-

Counterstain (optional): Alum hematoxylin.

-

Mounting Medium: Glycerin jelly or other aqueous mounting medium.

Procedure:

-

Cut frozen sections of formalin-fixed tissue at 10-15 µm.

-

Wash the sections in distilled water.

-

Place the sections in the Sudan III staining solution for 10-20 minutes.

-

Differentiate briefly in 50-70% ethanol to remove excess stain.

-

Wash thoroughly in distilled water.

-

(Optional) Counterstain with alum hematoxylin for 30-60 seconds to visualize nuclei.

-

Wash in distilled water.

-

Mount in glycerin jelly.

Expected Results:

-

Lipids: Orange-red

-

Nuclei (if counterstained): Blue

Herxheimer's Method for Sudan IV (circa 1903)

This method utilized a different solvent system to enhance staining.

Reagents:

-

Herxheimer's Sudan IV Solution: A saturated solution of Sudan IV in a mixture of equal parts acetone and 70% ethanol.

-

Differentiator: 70% ethanol.

-

Counterstain (optional): Mayer's hematoxylin.

-

Mounting Medium: Aqueous mounting medium.

Procedure:

-

Prepare frozen sections of formalin-fixed tissue.

-

Rinse sections in distilled water.

-

Stain in Herxheimer's Sudan IV solution for 5-10 minutes.

-

Differentiate in 70% ethanol.

-

Wash well with distilled water.

-

(Optional) Counterstain with Mayer's hematoxylin.

-

Rinse in distilled water.

-

Mount in an aqueous medium.

Expected Results:

-

Lipids: Scarlet-red

-

Nuclei (if counterstained): Blue

Lillie and Ashburn's Supersaturated Isopropanol Method for Oil Red O (1943)

This method became a standard for Oil Red O staining due to its stability and intensity.

Reagents:

-

Oil Red O Stock Solution: A saturated solution of Oil Red O in 99% isopropanol.

-

Oil Red O Working Solution: Mix 6 parts of the stock solution with 4 parts of distilled water. Allow to stand for 10 minutes and filter.

-

Differentiator: 60% isopropanol.

-

Counterstain: Hematoxylin.

-

Mounting Medium: Glycerin jelly.

Procedure:

-

Cut frozen sections and fix in formalin.

-

Rinse well in distilled water.

-

Stain in the freshly prepared and filtered Oil Red O working solution for 10 minutes.

-

Differentiate in 60% isopropanol.

-

Wash in distilled water.

-

Stain in hematoxylin for 1 minute.

-

Wash in running tap water.

-

Mount in glycerin jelly.

Expected Results:

-

Lipids: Brilliant red

-

Nuclei: Blue

Lison's Method for Sudan Black B (1934)

This protocol was among the first to utilize the broad-spectrum capabilities of Sudan Black B.

Reagents:

-

Sudan Black B Staining Solution: A saturated solution of Sudan Black B in 70% ethanol.

-

Differentiator: 70% ethanol.

-

Nuclear Counterstain (optional): Nuclear Fast Red or a similar red counterstain.

-

Mounting Medium: Aqueous mounting medium.

Procedure:

-

Fix frozen sections in formalin.

-

Rinse in distilled water.

-

Dehydrate through 50% and then 70% ethanol.

-

Stain in the Sudan Black B solution for 7-20 minutes.

-

Differentiate in 70% ethanol for 1-2 minutes.

-

Wash in distilled water.

-

(Optional) Counterstain with Nuclear Fast Red.

-

Rinse in distilled water.

-

Mount in an aqueous mounting medium.

Expected Results:

-

Lipids (including phospholipids): Black

-

Nuclei (if counterstained): Red

Visualizing Historical Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key historical workflows and logical relationships in the application of Sudan dyes.

References

- 1. mlsu.ac.in [mlsu.ac.in]

- 2. SUDAN IV FOR MICROSCOPY | Oman CHEMICAL [omanchem.com]

- 3. Oil Red O - Wikipedia [en.wikipedia.org]

- 4. stainsfile.com [stainsfile.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. microbenotes.com [microbenotes.com]

- 7. laboratorytests.org [laboratorytests.org]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Azo Dyes in Histological Lipid Staining

Note on 1-phenylazo-2-anthrol: Extensive searches for "1-phenylazo-2-anthrol" as a histological stain for lipids did not yield specific results in the available scientific literature. It is possible that this is an uncommon compound or a variant name. The following application notes and protocols are provided for Oil Red O , a widely used diazo dye for the staining of neutral lipids, as a representative example of an azo dye used in lipid histology. The principles and general procedures are often applicable to other lysochrome dyes of the Sudan group.

Introduction to Azo Dyes for Lipid Staining

Azo dyes used for lipid staining, such as Oil Red O and others in the Sudan series (e.g., Sudan III, Sudan IV, and Sudan Black B), are classified as lysochromes, or fat-soluble dyes.[1] The fundamental principle of this staining technique relies on the dye's higher solubility in the lipids being demonstrated than in the solvent it is applied in.[2] This preferential partitioning results in the coloration of lipid-rich structures within tissues and cells.

These stains are invaluable for visualizing and quantifying intracellular lipid droplets, making them crucial tools in research areas such as metabolic diseases (including obesity and diabetes), atherosclerosis, and fatty liver disease.[3][4] While Oil Red O imparts a vibrant red color to neutral fats and triglycerides, other dyes like Sudan Black B stain a broader range of lipids, including phospholipids and sterols, in a blue-black color.[1][3]

Quantitative Data Summary

The quantification of lipid accumulation can be achieved by eluting the dye from the stained cells or tissues and measuring its absorbance. The tables below summarize typical reagents and measurement parameters for Oil Red O staining and quantification.

Table 1: Reagents for Oil Red O Staining

| Reagent | Composition | Preparation Notes |

| Oil Red O Stock Solution | 0.35-0.5 g Oil Red O in 100 mL of 99% isopropanol.[2][5] | Stir overnight to dissolve, then filter.[5] Store at room temperature. |

| Oil Red O Working Solution | Mix 3 parts of Oil Red O stock solution with 2 parts of distilled water (e.g., 30 mL stock + 20 mL water).[5][6] | Let stand for 10-20 minutes and filter before use.[2][5] This working solution is stable for only a few hours.[5] |

| Fixative | 10% Formalin (in PBS or water).[5][7] | --- |

| Differentiation/Wash Solution | 60% Isopropanol.[2][5] | --- |

| Counterstain (Optional) | Mayer's Hematoxylin.[6][7] | For visualizing cell nuclei. |

| Elution Solution | 100% Isopropanol.[5] | For quantification. |

Table 2: Parameters for Quantification of Oil Red O Staining

| Parameter | Value | Notes |

| Absorbance Wavelength | 492 nm or 500 nm.[5] | Use 100% isopropanol as a blank.[5] |

| Instrumentation | Spectrophotometer or plate reader. | --- |

| Expected Results | Increased absorbance correlates with greater lipid accumulation. | --- |

Experimental Protocols

Protocol for Staining Lipids in Cultured Cells with Oil Red O

This protocol is adapted for cells grown in multi-well plates.

-

Cell Culture and Treatment: Grow and treat cells in a culture plate as required by the experimental design.

-

Wash: Remove the culture medium and gently wash the cells with Phosphate Buffered Saline (PBS).[5]

-

Fixation: Add 10% formalin to each well and incubate for at least 30-60 minutes at room temperature.[5]

-

Wash: Discard the formalin and wash the cells twice with distilled water.[5]

-

Isopropanol Wash: Add 60% isopropanol to each well and incubate for 5 minutes at room temperature.[5]

-

Drying: Remove the isopropanol and allow the cells to dry completely.[5]

-

Staining: Add the filtered Oil Red O working solution to each well, ensuring the cells are fully covered. Incubate for 10-20 minutes at room temperature.[5]

-

Wash: Discard the staining solution and wash the cells 2-5 times with distilled water until the excess stain is removed.[5]

-

Counterstaining (Optional): If desired, add Hematoxylin for 1 minute to stain the nuclei, then wash several times with water.[5]

-

Visualization: Add water or PBS to the wells to prevent drying and view under a light microscope. Lipid droplets will appear as red circular structures.[5]

Protocol for Staining Lipids in Frozen Tissue Sections with Oil Red O

This method is suitable for fresh or frozen tissue samples, as alcohol-based fixation for paraffin embedding removes lipids.

-

Sectioning: Cut frozen tissue sections at a thickness of 8-10 µm and air dry them onto microscope slides.[2]

-

Fixation: Fix the sections in 10% formalin for 5-10 minutes.[6][7]

-

Wash: Briefly rinse with running tap water, followed by a quick rinse in distilled water.[2]

-

Differentiation: Dip the slides briefly in 60% isopropanol.[6]

-

Staining: Stain with the freshly prepared Oil Red O working solution for approximately 15 minutes.[2][6]

-

Differentiation: Rinse briefly in 60% isopropanol to remove excess stain.[2]

-

Wash: Wash with distilled water.[2]

-

Counterstaining (Optional): Lightly stain the nuclei with Hematoxylin.[2]

-

Mounting: Coverslip using an aqueous mounting medium or glycerin jelly.[2][6] Do not use alcohol-based mounting media.

Diagrams

References

- 1. microbenotes.com [microbenotes.com]

- 2. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 6. mousepheno.ucsd.edu [mousepheno.ucsd.edu]

- 7. pharm.ucsf.edu [pharm.ucsf.edu]

Synthesis of 1-phenylazo-2-naphthol via diazotization and coupling.

Application Notes: Synthesis of 1-Phenylazo-2-Naphthol

Introduction

1-Phenylazo-2-naphthol, also known as Sudan I, is an organic compound classified as a monoazo dye.[1][2] Its synthesis is a classic example of an electrophilic aromatic substitution reaction, specifically an azo coupling. The process involves two primary stages: the diazotization of a primary aromatic amine (aniline) to form a diazonium salt, followed by the coupling of this salt with an activated aromatic compound like 2-naphthol.[3][4] Azo compounds are characterized by the presence of the –N=N– functional group, which acts as a chromophore and is responsible for the compound's color.[5] Due to their extended conjugated systems, these dyes are intensely colored.[6] 1-Phenylazo-2-naphthol is primarily used as a colorant for various materials, including waxes, oils, and polishes.[1] Additionally, research has explored the antimicrobial properties of azo dyes, suggesting potential applications in the pharmaceutical and biomedical fields.[5]

Principle of the Reaction

The synthesis is a two-step process:

-